

Health and Safety Information for 4-Bromobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromobenzophenone**

Cat. No.: **B181533**

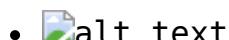
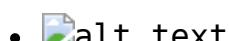
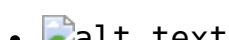
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) and adhere to all applicable safety regulations in your region.

Introduction

4-Bromobenzophenone (CAS No. 90-90-4) is a halogenated aromatic ketone used as a chemical intermediate in various synthetic processes, including in the pharmaceutical and specialty chemical industries.^[1] As with any chemical reagent, a thorough understanding of its health and safety profile is paramount for safe handling and use in a laboratory or manufacturing setting. This guide provides an in-depth overview of the known health and safety information for **4-Bromobenzophenone**, including toxicological data, handling procedures, and emergency protocols. Due to the limited availability of specific experimental data for **4-Bromobenzophenone** in public literature, this guide also incorporates data from structurally related compounds and details standardized testing methodologies to provide a comprehensive safety perspective.




Hazard Identification and Classification

4-Bromobenzophenone is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation [1] [2]
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation [1] [2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)	3	H335: May cause respiratory irritation [1] [2]
Specific Target Organ Toxicity - Repeated Exposure	2	H373: May cause damage to organs through prolonged or repeated exposure [3]
Hazardous to the Aquatic Environment, Long-Term Hazard	2	H411: Toxic to aquatic life with long lasting effects [3]

Signal Word: Warning

Hazard Pictograms:

- alt text
- alt text
- alt text

Physical and Chemical Properties

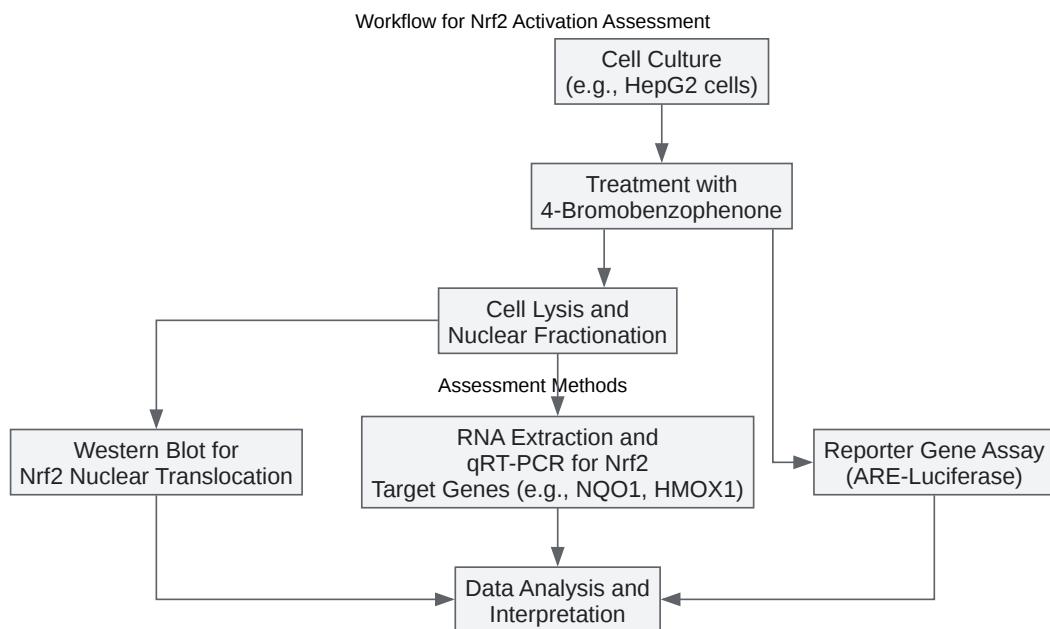
A summary of the key physical and chemical properties of **4-Bromobenzophenone** is provided below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₉ BrO	[2]
Molecular Weight	261.11 g/mol	[2]
Appearance	White to beige crystalline powder	[4]
Odor	Odorless	[4]
Melting Point	78 - 82 °C	[4]
Boiling Point	350 °C at 760 mmHg	[4]
Solubility	Insoluble in water; soluble in ethanol, ether, and benzene.	[5]
logP (Octanol-Water Partition Coefficient)	4.1	[2]

Toxicological Information

Limited specific toxicological data is available for **4-Bromobenzophenone**. The primary known value is an acute toxicity endpoint in mice.

Test	Species	Route	Value	Reference
LD ₅₀ (Lethal Dose, 50%)	Mouse	Intraperitoneal	100 mg/kg	[2]


Due to the scarcity of data, a weight-of-evidence approach considering related compounds is necessary to fully assess the toxicological profile.

Potential Signaling Pathway Involvement

While no studies have directly investigated the signaling pathways affected by **4-Bromobenzophenone**, research on structurally similar compounds suggests potential mechanisms of toxicity.

- Endocrine Disruption: Benzophenones are a class of compounds known to have endocrine-disrupting properties, often by interacting with estrogen and androgen receptors.[6][7][8] Bromophenols have also been shown to interfere with sulfotransferase enzymes that are crucial for the metabolism of endocrine hormones.[6][9] Given its structure, **4-Bromobenzophenone** may exhibit similar activities.
- Oxidative Stress and Nrf2 Pathway Activation: Some bromophenols have demonstrated antioxidant effects and the ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10] This pathway is a master regulator of the cellular antioxidant response.[11][12] It is plausible that **4-Bromobenzophenone** could modulate this pathway, leading to either protective or adverse cellular effects depending on the context of exposure.

The following diagram illustrates a generalized workflow for assessing the potential of a compound like **4-Bromobenzophenone** to activate the Nrf2 signaling pathway.

[Click to download full resolution via product page](#)*Workflow for Nrf2 Activation Assessment*

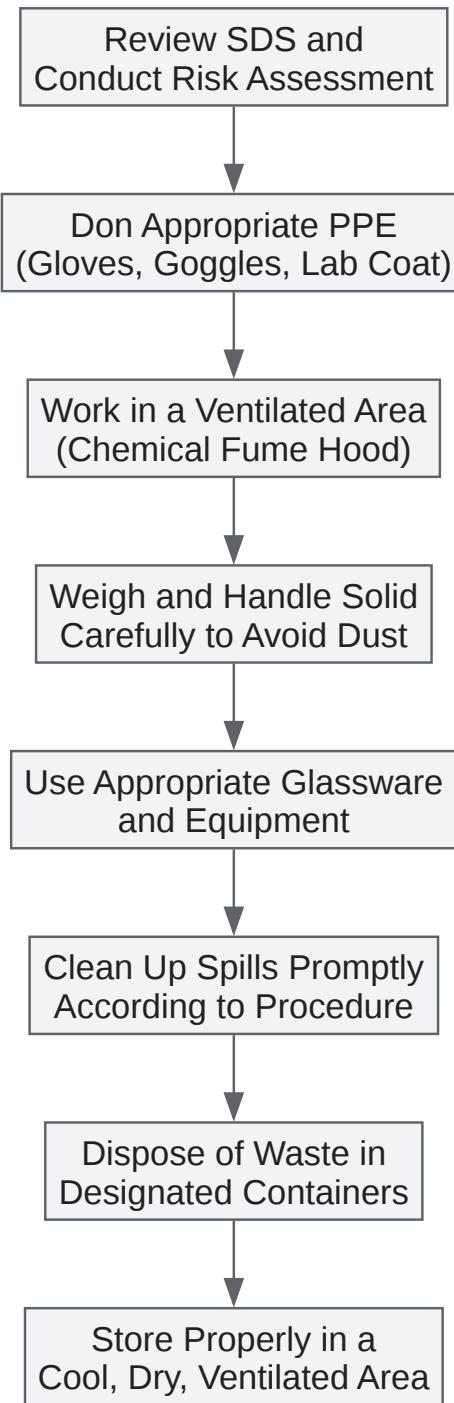
Ecotoxicological Information

Specific ecotoxicity data for **4-Bromobenzophenone** is not readily available. However, data for related benzophenone and bromophenol compounds indicate a potential for aquatic toxicity.

Test	Species	Endpoint	Value (mg/L)	Compound	Reference
48h EC ₅₀	Daphnia magna	Immobilization	12.50	4,4'-Dihydroxybenzophenone	[13]
96h EC ₅₀	Chlorella vulgaris	Growth Inhibition	183.60	4,4'-Dihydroxybenzophenone	[13]
48h EC ₅₀	Daphnia magna	Immobilization	2.17	2,4-Dibromophenol	[14]
48h EC ₅₀	Daphnia magna	Immobilization	2.78	2,6-Dibromophenol	[14]
48h EC ₅₀	Daphnia magna	Immobilization	1.57	2,4,6-Tribromophenol	[14]

Given its logP of 4.1, **4-Bromobenzophenone** has the potential for bioaccumulation.

Safe Handling and Storage


Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[\[1\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

- Respiratory Protection: If dusts are generated and ventilation is inadequate, use a NIOSH-approved respirator.[[1](#)]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[[1](#)]

The following diagram outlines the general workflow for safe handling of **4-Bromobenzophenone** in a research setting.

Safe Handling Workflow for 4-Bromobenzophenone

[Click to download full resolution via product page](#)*Safe Handling Workflow*

Emergency Procedures

First Aid Measures

- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
- Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Hazardous Combustion Products: Carbon monoxide, carbon dioxide, and hydrogen bromide gas.
- Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

- Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
- Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Experimental Protocols

The following are detailed methodologies for key toxicological and ecotoxicological assessments, based on OECD guidelines. These are provided as examples of how the safety of **4-Bromobenzophenone** would be formally evaluated.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

Objective: To determine the potential of **4-Bromobenzophenone** to cause skin irritation.[\[15\]](#)

Principle: A reconstructed human epidermis model is exposed to the test chemical, and cell viability is measured to assess irritation.[\[10\]](#)

Methodology:

- Test System: A commercially available, validated Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).
- Preparation of Test Substance: **4-Bromobenzophenone** is tested as a finely ground powder.
- Application:
 - A defined amount (e.g., 25 mg) of **4-Bromobenzophenone** is applied topically to the surface of the RhE tissue.
 - A negative control (e.g., sterile PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.
- Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[\[16\]](#)
- Post-Exposure: The test substance is removed by rinsing, and the tissues are incubated in fresh medium for a recovery period (e.g., 42 hours).
- Viability Assessment (MTT Assay):

- Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[17]
- The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol).
- The absorbance of the extracted formazan is measured spectrophotometrically (e.g., at 570 nm).
- Data Analysis: The percentage of viable cells in the **4-Bromobenzophenone**-treated tissues is calculated relative to the negative control.
- Classification: If the mean tissue viability is $\leq 50\%$, **4-Bromobenzophenone** is classified as a skin irritant (UN GHS Category 2).[10]

Acute Eye Irritation/Corrosion (based on OECD TG 405)

Objective: To determine the potential of **4-Bromobenzophenone** to cause eye irritation or corrosion.[6]

Principle: The test substance is applied to the eye of a single animal, and the effects on the cornea, iris, and conjunctiva are observed and scored over time.[18]

Methodology:

- Test Animal: Albino rabbit.
- Dose Administration:
 - A single dose of 0.1 g of finely powdered **4-Bromobenzophenone** is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and if effects persist, observations continue for up to 21 days.[18]
- Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness, chemosis) are scored according to a standardized system (Draize scale).

- Data Analysis and Classification: The scores are used to classify the substance based on the severity and reversibility of the eye lesions.

Acute Oral Toxicity - Acute Toxic Class Method (based on OECD TG 423)

Objective: To determine the acute oral toxicity of **4-Bromobenzophenone** and to classify it according to the GHS.[\[16\]](#)

Principle: A stepwise procedure is used with a small number of animals per step. Depending on the mortality or morbidity observed, the test proceeds to the next step with a higher or lower dose.[\[19\]](#)

Methodology:

- Test Animal: Female rats.
- Dose Administration:
 - The test starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information on the substance's toxicity.
 - **4-Bromobenzophenone** is administered by gavage in a suitable vehicle.
- Procedure:
 - A group of three female rats is dosed at the starting level.
 - If mortality is observed in two or three animals, the test is stopped, and the substance is classified.
 - If one animal dies, the test is repeated with three more animals at the same dose.
 - If no animals die, the test is repeated with three animals at the next higher dose level.
- Observation: Animals are observed for 14 days for signs of toxicity and mortality.

- Classification: The substance is classified into one of the GHS categories based on the dose level at which mortality is observed.

Fish, Acute Toxicity Test (based on OECD TG 203)

Objective: To determine the acute lethal toxicity of **4-Bromobenzophenone** to fish.[\[20\]](#)

Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours, and the concentration that is lethal to 50% of the fish (LC₅₀) is determined.[\[21\]](#)

Methodology:

- Test Species: A standard freshwater fish species, such as Zebrafish (*Danio rerio*).[\[22\]](#)
- Test Design:
 - A semi-static or flow-through system is used.
 - Fish are exposed to at least five concentrations of **4-Bromobenzophenone** in a geometric series, plus a control.
 - At least seven fish are used per concentration.
- Exposure: The exposure period is 96 hours.
- Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.
- Data Analysis: The 96-hour LC₅₀ and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (based on OECD TG 202)

Objective: To determine the acute immobilizing effect of **4-Bromobenzophenone** on *Daphnia magna*.[\[9\]](#)

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours, and the concentration that immobilizes 50% of the daphnids (EC₅₀) is determined.

[23]

Methodology:

- Test Organism: *Daphnia magna*, less than 24 hours old.
- Test Design:
 - A static test system is used.
 - Daphnids are exposed to at least five concentrations of **4-Bromobenzophenone** in a geometric series, plus a control.
 - At least 20 daphnids, divided into four replicates of five, are used per concentration.[23]
- Exposure: The exposure period is 48 hours.
- Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[24]
- Data Analysis: The 48-hour EC₅₀ and its 95% confidence limits are calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD TG 201)

Objective: To determine the effect of **4-Bromobenzophenone** on the growth of a freshwater algal species.[2]

Principle: Exponentially growing algae are exposed to a range of concentrations of the test substance over 72 hours, and the inhibition of growth is measured.[25]

Methodology:

- Test Organism: A freshwater green alga, such as *Pseudokirchneriella subcapitata*.[8]
- Test Design:
 - A static system is used.

- Algal cultures are exposed to at least five concentrations of **4-Bromobenzophenone** in a geometric series, with three replicates per concentration, plus a control.
- Exposure: The exposure period is typically 72 hours.
- Observations: Algal growth is measured at least daily by determining cell density (e.g., using a cell counter or spectrophotometer).
- Data Analysis: The concentration that causes a 50% inhibition of growth (EC₅₀) is calculated for both growth rate and yield.

Conclusion

4-Bromobenzophenone is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, as well as potential for target organ damage with repeated exposure and long-term aquatic toxicity. While specific toxicological and ecotoxicological data for this compound are limited, information from structurally related compounds and standardized testing guidelines provide a basis for a precautionary approach to its handling and use. Researchers, scientists, and drug development professionals should adhere to the safety precautions outlined in this guide and the substance's SDS to ensure a safe working environment. Further research is warranted to fully elucidate the toxicological profile and potential mechanisms of action of **4-Bromobenzophenone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 4-Bromobenzophenone, 98% | Fisher Scientific [fishersci.ca]

- 6. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. endocrinedisruption.org [endocrinedisruption.org]
- 9. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment [mdpi.com]
- 12. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. 4-Bromobenzophenone, 97% | Fisher Scientific [fishersci.ca]
- 15. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 16. iehconsulting.co.uk [iehconsulting.co.uk]
- 17. biorxiv.org [biorxiv.org]
- 18. Elevated temperature alleviates benzophenone-3 toxicity in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ENVIRONMENTAL [oasis-lmc.org]
- 20. criver.com [criver.com]
- 21. Acute and sub-chronic toxicity of four cytostatic drugs in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Document Bvwvx91vZ2N6MdmzwLMgavVo4 - Toxic Docs [toxicdocs.org]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Health and Safety Information for 4-Bromobenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181533#health-and-safety-information-for-4-bromobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com